3-Hydrazineylisoquinolin-1(2H)-one
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Overview
Description
3-Hydrazineylisoquinolin-1(2H)-one is a heterocyclic compound that contains both an isoquinoline and a hydrazine functional group. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazineylisoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with hydrazine. One common method is the condensation of isoquinoline-1-one with hydrazine hydrate under reflux conditions. The reaction may require a catalyst or specific pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazineylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydrazineylisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may inhibit enzymes, bind to receptors, or interfere with cellular processes. The hydrazine group can form reactive intermediates that interact with biological molecules, while the isoquinoline ring can intercalate with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the hydrazine group.
Hydrazine derivatives: Compounds containing the hydrazine functional group but different heterocyclic rings.
Quinoline derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
3-Hydrazineylisoquinolin-1(2H)-one is unique due to the combination of the isoquinoline and hydrazine functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-hydrazinyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H9N3O/c10-12-8-5-6-3-1-2-4-7(6)9(13)11-8/h1-5H,10H2,(H2,11,12,13) |
InChI Key |
WBYHPLODVZWCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)NN |
Origin of Product |
United States |
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